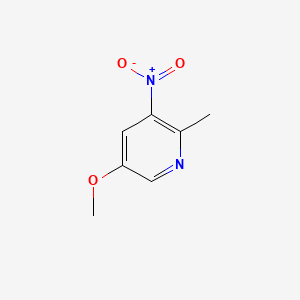

5-Methoxy-2-methyl-3-nitropyridine

CAS No.: 1211534-67-6

Cat. No.: VC2873478

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211534-67-6 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 5-methoxy-2-methyl-3-nitropyridine |

| Standard InChI | InChI=1S/C7H8N2O3/c1-5-7(9(10)11)3-6(12-2)4-8-5/h3-4H,1-2H3 |

| Standard InChI Key | LDDPXKWMHPTTOT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=N1)OC)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=C(C=N1)OC)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Methoxy-2-methyl-3-nitropyridine belongs to the family of substituted pyridines, featuring a six-membered heterocyclic aromatic ring with nitrogen at position 1. The compound's three functional groups create a highly functionalized molecule with distinctive electronic and steric properties. The methoxy group at position 5 contributes electron density to the ring through resonance, while the nitro group at position 3 acts as a strong electron-withdrawing group, creating an electronically diverse structure.

Physical Properties

Based on structural analysis and comparison with similar compounds, 5-Methoxy-2-methyl-3-nitropyridine is expected to exhibit the following physical properties:

Spectroscopic Properties

The spectroscopic properties of 5-Methoxy-2-methyl-3-nitropyridine can be inferred through structural analysis and comparison with similar compounds:

| Spectroscopic Method | Expected Characteristics |

|---|---|

| IR Spectroscopy | Strong absorption bands for C=N stretching (1580-1520 cm⁻¹), asymmetric and symmetric NO₂ stretching (1550-1500 cm⁻¹ and 1360-1290 cm⁻¹), and C-O-C stretching (1250-1200 cm⁻¹) |

| ¹H NMR | Signals for methyl protons (δ 2.5-2.8 ppm), methoxy protons (δ 3.8-4.0 ppm), and aromatic protons (δ 7.8-8.5 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 168, with fragmentation patterns including loss of NO, NO₂, and CH₃O groups |

Synthesis Methods

Direct Nitration Approach

The synthesis of 5-Methoxy-2-methyl-3-nitropyridine can be achieved through nitration of 5-methoxy-2-methylpyridine. This process typically employs nitration mixtures similar to those used for related pyridine compounds. A potential synthetic route can be adapted from methods used for similar compounds:

-

Preparation of a nitration mixture using concentrated sulfuric acid and nitric acid under controlled temperature conditions.

-

Addition of 5-methoxy-2-methylpyridine to the nitration mixture at low temperature (0-10°C).

-

Gradual warming to 50-60°C and maintenance of this temperature for several hours.

-

Neutralization, extraction, and purification to obtain the target compound.

Chemical Reactivity

Reactivity of the Nitro Group

The nitro group at position 3 is a versatile functional handle that can undergo various transformations:

-

Reduction to form the corresponding amine (5-Methoxy-2-methyl-3-aminopyridine) using catalytic hydrogenation (e.g., with Pd/C as catalyst under hydrogen atmosphere).

-

Nucleophilic aromatic substitution, as the nitro group activates the pyridine ring toward such reactions.

-

Metal-catalyzed coupling reactions where the nitro group can influence regioselectivity.

The reduction of the nitro group is particularly important as it provides access to aminopyridine derivatives that serve as valuable building blocks in organic synthesis .

Methoxy Group Reactivity

The methoxy group at position 5 can participate in several reactions:

-

Demethylation under acidic conditions to yield the corresponding hydroxypyridine.

-

Acting as a directing group for electrophilic substitution reactions.

-

Providing a site for further functionalization through ortho-directed metallation.

The methoxy group contributes to the electron distribution within the pyridine ring, influencing the reactivity of other positions .

Methyl Group Functionalization

The methyl group at position 2 can be exploited for further transformations:

-

Oxidation to form carboxylic acid derivatives (5-Methoxy-3-nitro-2-pyridinecarboxylic acid).

-

Halogenation to introduce reactive halomethyl groups.

-

Deprotonation and subsequent nucleophilic addition to electrophiles.

These transformations expand the synthetic utility of 5-Methoxy-2-methyl-3-nitropyridine as a versatile building block.

Applications and Research Significance

Pharmaceutical Intermediates

5-Methoxy-2-methyl-3-nitropyridine has potential applications as an intermediate in pharmaceutical synthesis due to its functionalized structure:

-

The compound can serve as a precursor for the synthesis of heterocyclic compounds with biological activity.

-

After reduction of the nitro group, the resulting aminopyridine can be incorporated into structures with potential medicinal properties.

-

The methoxy and methyl groups provide sites for further derivatization to optimize pharmacological properties.

Similar pyridine derivatives have shown enzyme inhibitory activities, suggesting potential biological applications for this compound.

Agrochemical Applications

In agrochemical research, functionalized pyridines like 5-Methoxy-2-methyl-3-nitropyridine may find applications as:

-

Intermediates in the synthesis of pesticides or herbicides.

-

Building blocks for compounds with plant growth regulating properties.

-

Precursors to compounds with fungicidal or insecticidal activity.

The chemical versatility of this compound makes it potentially valuable in developing new agrochemical agents .

Materials Science

In materials science and polymer chemistry, functionalized pyridines can contribute to:

-

Development of specialized polymers with specific electronic or mechanical properties.

-

Creation of materials with metal-coordinating capabilities due to the pyridine nitrogen.

-

Synthesis of compounds with photophysical properties useful in sensing or imaging applications.

Biochemical Properties

Enzyme Interactions

Based on studies of similar compounds, 5-Methoxy-2-methyl-3-nitropyridine may interact with various enzymes, particularly those involved in xenobiotic metabolism:

-

Potential interactions with cytochrome P450 enzymes, either as substrates or inhibitors.

-

Possible effects on other metabolic enzymes depending on specific structural features.

-

The nitro group could undergo enzymatic reduction to form reactive intermediates in biological systems.

The specific nature of these interactions would depend on the particular biological context and would require detailed biochemical studies.

Structure-Activity Relationships

Structure-activity relationship studies of similar compounds suggest several factors that might influence the biological activity of 5-Methoxy-2-methyl-3-nitropyridine:

These structure-activity relationships provide a foundation for understanding potential biological effects and developing derivatives with enhanced properties .

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents an effective method for the analysis of 5-Methoxy-2-methyl-3-nitropyridine and related compounds:

| Parameter | Recommended Conditions |

|---|---|

| Column | C18 reverse phase (150-250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile/water or methanol/water gradients |

| Detection | UV detection at 254-280 nm |

| Flow Rate | 0.8-1.2 mL/min |

| Sample Preparation | Dissolution in appropriate organic solvent (acetonitrile, methanol) |

HPLC analysis typically achieves high sensitivity and selectivity, with detection limits in the range of 0.1-1.0 μg/mL, depending on specific conditions and instrumentation .

Spectroscopic Identification

Multiple spectroscopic techniques can be employed for the identification and characterization of 5-Methoxy-2-methyl-3-nitropyridine:

-

Infrared spectroscopy: Characteristic absorption bands for the nitro, methoxy, and pyridine ring.

-

NMR spectroscopy: Detailed structural information through 1H and 13C NMR, with potential for 2D correlation experiments to confirm connectivity.

-

Mass spectrometry: Molecular weight confirmation and fragmentation pattern analysis.

These complementary techniques provide comprehensive structural verification and can detect potential impurities or degradation products .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Room temperature in tightly closed containers |

| Atmosphere | Inert atmosphere preferred for long-term storage |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |

| Personal Protection | Chemical-resistant gloves, safety glasses, lab coat, adequate ventilation |

| Disposal | According to local regulations for chemical waste |

Proper handling procedures are essential to minimize exposure and ensure safety when working with this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume